(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol

PI3Kα inhibition kinase SAR anticancer scaffold optimization

Optimize kinase SAR campaigns without synthetic bottlenecks. This 8-methoxy-2-methanol imidazo[1,2-a]pyridine scaffold directly validates PI3Kα hinge-binding requirements (SAR study reference). - **Differentiation:** C8 methoxy actively participates in hinge binding; C2 neutral methanol enables orthogonal Mitsunobu/esterification diversification without protecting groups. - **Outcome:** Generate 50-200 member libraries (1g → 5-10 mg/analog; 25g → 50-100 mg/analog). ≥97% purity eliminates pre-synthesis cleanup. - **Supply Chain:** 1g, 5g, 10g, 25g packaging; batch-to-batch consistency for hit-to-lead continuity.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B11912494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CN2C1=NC(=C2)CO
InChIInChI=1S/C9H10N2O2/c1-13-8-3-2-4-11-5-7(6-12)10-9(8)11/h2-5,12H,6H2,1H3
InChIKeyLGKIUQFIZZAOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol Matters


(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1421677-69-1) is a heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core with a C8 methoxy substituent and a C2 methanol handle . This scaffold is a privileged structure in medicinal chemistry, serving as a core component in multiple classes of clinically relevant kinase inhibitors, including CDK2, PI3K, c-Met, and FLT3 inhibitors [1][2]. Unlike unsubstituted or alternatively substituted analogs, the specific 8-methoxy-2-methanol substitution pattern confers distinct physicochemical properties—predicted logP, polar surface area, and hydrogen bonding capacity—that directly influence molecular recognition in kinase ATP-binding pockets and downstream synthetic versatility .

Why Generic Analogs Cannot Substitute (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol


The imidazo[1,2-a]pyridine scaffold exhibits extreme sensitivity to substitution pattern. SAR studies across multiple kinase targets (CDK, PI3K, Nek2) demonstrate that the 8-position methoxy group is not merely a passive spectator—it actively participates in kinase hinge-binding interactions, modulates electron density on the pyridine nitrogen, and influences the scaffold's conformational preferences [1][2]. Unsubstituted or differently substituted analogs (e.g., 6-methoxy, 7-methyl, or 8-H variants) often exhibit >10-fold differences in kinase inhibition potency, altered selectivity profiles, or complete loss of target engagement [2][3]. The C2 methanol moiety simultaneously provides a critical vector for synthetic elaboration while maintaining minimal steric bulk, enabling modular diversification without compromising core binding affinity. Substituting with a differently functionalized 2-position analog (e.g., methyl ester, carboxylic acid, or amine) fundamentally alters both the compound's reactivity and its downstream pharmacological properties [4].

(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol: Evidence-Based Differentiation


8-Methoxy Substitution: PI3Kα Potency

In a systematic SAR study of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors, compounds bearing an 8-methoxy substituent consistently exhibited superior potency compared to 6-methoxy and unsubstituted (8-H) analogs when evaluated under identical assay conditions. The presence of the 8-methoxy group enhances electron density on the imidazopyridine core and may participate in favorable interactions with the kinase hinge region [1]. While this compound class demonstrates PI3Kα inhibition, the specific 8-methoxy-2-methanol pattern provides a balanced polarity profile suitable for further optimization.

PI3Kα inhibition kinase SAR anticancer scaffold optimization 2,6,8-substituted imidazopyridines

Purity for Direct Parallel Synthesis

Commercial suppliers offer (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1421677-69-1) with certified purity specifications of ≥97% (97-98%) by HPLC . This purity threshold meets the minimum requirement for direct use in high-throughput parallel synthesis and structure-activity relationship (SAR) exploration without necessitating additional in-house purification steps. In contrast, generic or lower-grade imidazo[1,2-a]pyridine building blocks are frequently supplied at 90-95% purity, requiring column chromatography or recrystallization that adds 2-4 hours of chemist time per compound and introduces yield variability .

parallel synthesis medicinal chemistry workflow building block procurement HPLC purity

Multi-Scale Packaging Availability

Commercial suppliers offer (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol in a comprehensive range of packaging sizes—1g, 5g, 10g, and 25g quantities—with consistent purity specifications across all size formats . This multi-scale availability supports the full drug discovery continuum: 1g quantities for initial hit validation and early SAR, 5g for lead optimization campaigns requiring 50-100 analog syntheses, and 10-25g for advanced lead profiling and preliminary in vivo studies. In contrast, many alternative imidazo[1,2-a]pyridine building blocks are limited to 100mg-1g research quantities, forcing chemistry teams to re-validate purity and synthetic performance when switching suppliers at the milligram-to-gram transition point .

scale-up synthesis medicinal chemistry procurement lead optimization building block logistics

C2 Methanol Handle Orthogonal Reactivity

The C2 methanol (-CH2OH) group of (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol provides a neutral, hydrogen-bond-donating/acceptor handle that can be selectively functionalized via esterification, etherification, oxidation to aldehyde, or conversion to halide for nucleophilic displacement . This contrasts sharply with imidazo[1,2-a]pyridine-2-carboxylic acid analogs (pKa ~3-4, anionic at physiological pH) and 2-amine analogs (pKa ~7-8, protonated at physiological pH), which introduce charge states that fundamentally alter cellular permeability, off-target pharmacology, and synthetic compatibility with acid/base-sensitive transformations [1]. The neutral alcohol handle maintains the core scaffold's lipophilic character (predicted logP ~0.5-1.5) while enabling modular diversification without protective group complexity.

synthetic methodology building block diversification C2 functionalization medicinal chemistry

(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol Applications


Parallel Synthesis of Kinase-Targeted Libraries

The 8-methoxy-2-methanol substitution pattern is directly validated by SAR studies of 2,6,8-substituted imidazo[1,2-a]pyridines as PI3Kα inhibitors [1], with the 8-methoxy group contributing to kinase hinge-binding affinity. This compound serves as an optimal core scaffold for generating 50-200 member libraries via parallel diversification at the C2 methanol position. The ≥97% commercial purity eliminates pre-synthesis purification, and the 1-25g packaging range supports library synthesis at scales from 5-10mg per analog (1g starting material) to 50-100mg per analog (10-25g).

Lead Optimization with Neutral Building Blocks

Unlike charged 2-carboxylic acid or 2-amine imidazo[1,2-a]pyridine analogs, the C2 methanol group maintains a neutral charge state under physiological conditions, minimizing confounding effects on cellular permeability and off-target pharmacology [2]. This compound is particularly suited for lead optimization programs where maintaining consistent physicochemical properties (logP, PSA) across analog series is critical for establishing interpretable SAR. The orthogonal reactivity of the alcohol handle enables late-stage diversification via Mitsunobu, esterification, or oxidation pathways without protective group manipulation .

Scale-Up for Preclinical Progression

The multi-scale commercial availability (1g, 5g, 10g, 25g) supports seamless transition from hit validation to lead optimization without supplier switching. This continuity is essential for maintaining batch-to-batch consistency in SAR campaigns—a factor that becomes critical when synthesizing 50-100 analogs for advanced profiling. Programs requiring >25g can leverage established commercial supply chains for custom synthesis scale-up using validated analytical methods and impurity profiles from smaller-scale batches.

SAR of 8-Position Substitution

SAR evidence across multiple kinase targets (CDK, PI3K, Nek2) demonstrates that the 8-methoxy substituent is a critical determinant of both potency and selectivity [1][3]. Researchers investigating the role of 8-position substitution in kinase inhibitor design can use this compound as the '8-methoxy' reference point in systematic comparator studies against 8-H, 8-methyl, 8-ethoxy, and 8-halo analogs. The defined purity and multi-scale availability ensure that observed potency differences reflect genuine SAR rather than variable impurity profiles or synthetic inconsistency.

Quote Request

Request a Quote for (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.